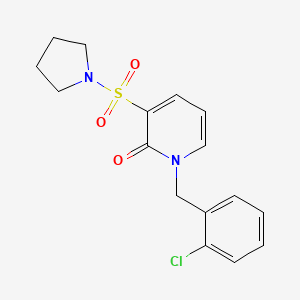

1-(2-chlorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3S/c17-14-7-2-1-6-13(14)12-18-9-5-8-15(16(18)20)23(21,22)19-10-3-4-11-19/h1-2,5-9H,3-4,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSDKGZCDWFAEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridine core: This can be achieved through a condensation reaction involving suitable precursors.

Introduction of the 2-chlorobenzyl group: This step might involve a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the pyridine core.

Attachment of the pyrrolidin-1-ylsulfonyl group: This could be done through a sulfonylation reaction using a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.

Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: This might involve the conversion of functional groups to higher oxidation states.

Reduction: Reduction reactions could involve the addition of hydrogen or removal of oxygen.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 1-(2-chlorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one. For instance, pyridine derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. A notable study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against human cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) . The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups, like chlorine, enhances activity .

Anticonvulsant Activity

In a related context, compounds derived from pyrrolidin-2-one frameworks have shown promising anticonvulsant properties. For example, a series of synthesized thiazole-integrated pyrrolidin-2-one analogues displayed notable efficacy in animal models of seizures . The median effective dose (ED50) for some of these compounds was significantly lower than traditional anticonvulsants, suggesting a favorable safety profile .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, including cyclo-condensation reactions and multi-component reactions. A one-pot synthesis approach has been documented, which allows for the efficient assembly of complex molecular architectures . This method not only simplifies the synthetic process but also improves yields compared to traditional multi-step syntheses.

Therapeutic Applications

Potential as a COX-II Inhibitor

Research into non-steroidal anti-inflammatory drugs (NSAIDs) has identified pyridine sulfonamide derivatives as potential COX-II inhibitors. The compound's structural features position it as a candidate for further development in treating inflammatory diseases and pain management . In vitro studies have shown that related compounds effectively inhibit COX-II activity, which is crucial in mediating inflammation .

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives are also under investigation. Compounds similar to this compound have demonstrated activity against various bacterial strains, suggesting their potential role in developing new antibiotics . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Case Studies

Several case studies provide insights into the practical applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against A375 and MCF-7 cell lines. |

| Study 2 | Anticonvulsant Properties | Identified low ED50 values for certain analogues, indicating high potency. |

| Study 3 | COX-II Inhibition | Showed effective inhibition of COX-II enzyme activity in vitro. |

Mechanism of Action

The mechanism of action for 1-(2-chlorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one would depend on its specific interactions with molecular targets. This could involve:

Binding to enzymes or receptors: Affecting their activity or function.

Modulating pathways: Influencing biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

1-(2-chlorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one: can be compared with other pyridine derivatives that have similar structural features.

Examples: Compounds like 1-(2-chlorobenzyl)-3-(morpholin-1-ylsulfonyl)pyridin-2(1H)-one or 1-(2-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one.

Biological Activity

1-(2-chlorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one, with the CAS number 1251577-95-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNOS

- Molecular Weight : 352.8 g/mol

- Structure : The compound features a pyridine ring substituted with a pyrrolidine sulfonamide moiety and a chlorobenzyl group, which are key to its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Notably, compounds containing pyridine and pyrrolidine structures have been shown to exhibit significant interactions with various biological targets, including:

- Kinase Inhibition : Pyridine derivatives often act as kinase inhibitors, which play critical roles in cancer and other diseases by regulating cell signaling pathways .

- Antibacterial Activity : The sulfonamide group is known for its antibacterial properties, often targeting bacterial dihydropteroate synthase, disrupting folate synthesis .

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound possess potent antimicrobial properties. For instance:

- MIC Values : Compounds with similar structures have shown minimum inhibitory concentrations (MIC) against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with MIC values ranging from 0.125 µg/mL to 12.5 µg/mL .

Anticancer Potential

Research indicates that this compound may also exhibit anticancer properties:

- Cell Line Studies : In vitro studies on different cancer cell lines have shown that pyridine-based compounds can induce apoptosis and inhibit cell proliferation. For example, derivatives have been reported to show IC values in the low micromolar range against various cancer types .

Case Studies

Several case studies highlight the biological activity of compounds structurally related to this compound:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(2-chlorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridin-2(1H)-one scaffold. Key steps include:

- N-Alkylation : Reaction of 2-pyridinone derivatives with chloromethyl-substituted aromatic precursors (e.g., 2-chloro-3-(chloromethyl)quinoline) under basic conditions (e.g., KOtBu in THF/DMF) to introduce the 2-chlorobenzyl group .

- Sulfonylation : Subsequent reaction with pyrrolidine-1-sulfonyl chloride to install the pyrrolidin-1-ylsulfonyl moiety. Purification via column chromatography (e.g., hexane/ethyl acetate gradient) ensures high purity (>95%) .

- Crystallization : Slow solvent evaporation (e.g., dichloromethane) yields single crystals for structural validation .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state arrangement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals:

- Planarity : The pyridin-2(1H)-one and quinoline rings form dihedral angles (e.g., ~85.9°), influencing molecular packing .

- Hydrogen Bonding : Intramolecular C–H⋯N and intermolecular C–H⋯O interactions stabilize the lattice. Weak C–H⋯π and π–π stacking (centroid distances: ~3.55–3.78 Å) further contribute to stability .

- Crystallographic Parameters : Monoclinic space group P2₁/c with unit cell dimensions (e.g., a = 10.15 Å, b = 9.39 Å, c = 14.14 Å, β = 90.95°) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Based on analogs with sulfonyl and chlorobenzyl groups:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : Store in sealed containers at 2–8°C, away from oxidizing agents .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies address the low solubility and bioavailability of this compound in pharmacological studies?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures to enhance aqueous solubility while maintaining biocompatibility .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the sulfonyl moiety for pH-dependent release .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve pharmacokinetic profiles .

Q. How can researchers resolve contradictions in reported biological activities (e.g., DPP-4 inhibition vs. kinase modulation)?

- Methodological Answer :

- Selectivity Profiling : Conduct competitive binding assays (e.g., fluorescence polarization) against DPP-4, ERK1/2, and IGF-1R to quantify target engagement .

- Structural Analog Comparison : Synthesize derivatives lacking the pyrrolidin-1-ylsulfonyl group to isolate contributions of specific substituents to activity .

- Computational Docking : Use molecular dynamics simulations to predict binding modes in conflicting targets (e.g., AutoDock Vina) .

Q. What experimental approaches optimize the selectivity of this compound as a dipeptidyl peptidase-4 (DPP-4) inhibitor?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically vary substituents on the pyridin-2(1H)-one core. For example:

- Replace the 2-chlorobenzyl group with electron-withdrawing substituents (e.g., 3-trifluoromethyl) to enhance enzyme affinity .

- Modify the pyrrolidine ring to azetidine for reduced steric hindrance .

- Enzyme Kinetics : Perform Lineweaver-Burk analysis to determine inhibition mechanisms (competitive vs. non-competitive) .

- In Vivo Validation : Use DPP-4 knockout mouse models to confirm on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.